2-Acetyl-5-methylfuran (CAS: 1193-79-9) is a highly reactive furanic methyl ketone utilized extensively as a specialized building block in organic synthesis and a high-impact aroma chemical in the flavor and fragrance industry. Characterized by a furan ring substituted with an acetyl group at the 2-position and a methyl group at the 5-position, it presents as a clear to light yellow liquid at standard room temperature . Its dual functionality allows it to participate in diverse chemical transformations, including aldol condensations to form chalcone derivatives and asymmetric reductions to yield chiral furan-containing alcohols. In commercial applications, its distinct baked, nutty, and caramel sensory profile makes it a critical formulation component where generic sweet or almond notes are insufficient [1].
Substituting 2-acetyl-5-methylfuran with its closest unmethylated analog, 2-acetylfuran, introduces critical failures in both industrial processability and downstream application performance. From a bulk handling perspective, 2-acetylfuran is a low-melting solid (melting point 28–30 °C) that requires heated transfer lines and pre-melting steps, whereas 2-acetyl-5-methylfuran remains a pumpable liquid at room temperature [1]. In synthetic workflows, the steric bulk of the 5-methyl group alters the torsional barrier of the acetyl moiety, directly impacting the stereoselectivity and required catalyst loadings in asymmetric reductions [2]. Furthermore, in flavor and fragrance formulations, the 5-methyl substitution fundamentally shifts the sensory profile from the sweet, almond-like notes of 2-acetylfuran to a distinctive nutty, roasted, and caramel aroma, making the two compounds strictly non-interchangeable for precise flavor matching [3].
A critical procurement differentiator for 2-acetyl-5-methylfuran is its physical state at standard operating temperatures. The compound has a melting point of approximately 2 °C, rendering it a stable liquid at room temperature. In contrast, the unmethylated baseline comparator, 2-acetylfuran, exhibits a melting point of 28–30 °C, classifying it as a low-melting solid [1]. This 26–28 °C depression in melting point caused by the 5-methyl group eliminates the need for heated storage and pre-melting procedures during bulk transfer .
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | ~2 °C (Liquid at standard room temperature) |
| Comparator Or Baseline | 2-Acetylfuran (28–30 °C, Solid at standard room temperature) |
| Quantified Difference | ~26–28 °C depression in melting point |
| Conditions | Standard atmospheric pressure (100 kPa) |
The liquid state of 2-acetyl-5-methylfuran streamlines continuous-flow processing and bulk pumping, eliminating the energy and equipment costs associated with handling low-melting solids.
The addition of the 5-methyl group significantly alters the conformational dynamics of the acetyl moiety. Microwave spectroscopy and quantum chemical calculations demonstrate that the torsional barrier for the acetyl methyl group in the syn-conformer of 2-acetyl-5-methylfuran is 213 cm⁻¹. In direct comparison, the torsional barrier for the syn-conformer of 2-acetylfuran is substantially higher at 240 cm⁻¹ [1]. This reduction in the torsional barrier indicates greater conformational flexibility, which can influence the kinetics of electrophilic substitutions and aldol condensations involving the acetyl group.
| Evidence Dimension | Torsional barrier of the acetyl methyl group (syn-conformer) |
| Target Compound Data | 213 cm⁻¹ |
| Comparator Or Baseline | 2-Acetylfuran (240 cm⁻¹) |
| Quantified Difference | 27 cm⁻¹ reduction in torsional barrier |
| Conditions | Microwave spectroscopy and quantum chemical optimization |
Understanding the altered torsional barrier is essential for chemists optimizing reaction kinetics and stereoselectivity in downstream functionalizations of the acetyl group.
When utilized as a precursor for chiral furan-containing alcohols via chiral spiroaminoborate-catalyzed borane reduction, the 5-methyl group introduces specific steric requirements. Experimental data shows that 2-acetyl-5-methylfuran requires a 10 mol% catalyst loading to achieve a 91% enantiomeric excess (ee) of the corresponding alcohol. Under identical conditions, the less sterically hindered 2-acetylfuran achieves a higher 95% ee [1]. This demonstrates that the 5-methyl substitution directly impacts catalyst-substrate interactions, necessitating precise loading adjustments.
| Evidence Dimension | Enantiomeric excess (ee) at 10 mol% catalyst loading |
| Target Compound Data | 91% ee |
| Comparator Or Baseline | 2-Acetylfuran (95% ee) |
| Quantified Difference | 4% lower ee due to steric hindrance from the 5-methyl group |
| Conditions | Spiroaminoborate-catalyzed borane reduction |
Procurement teams sourcing this compound for pharmaceutical intermediate synthesis must account for the specific catalyst loading requirements dictated by its unique steric profile.
In flavor and fragrance applications, 2-acetyl-5-methylfuran is utilized for its specific baked, nutty, and caramel aroma, which cannot be replicated by analogs. Gas chromatography-olfactometry (GC/O) analysis establishes its odor threshold at 40 mg/L in a 46% hydroalcoholic solution[1]. In contrast, 2-acetylfuran presents a fundamentally different sensory profile characterized by sweet and almond-like notes [2]. The presence of the 5-methyl group is therefore the critical structural determinant for achieving roasted/nutty notes in complex formulation matrices.
| Evidence Dimension | Sensory profile and odor threshold |
| Target Compound Data | 40 mg/L threshold; baked, nutty, caramel notes |
| Comparator Or Baseline | 2-Acetylfuran (sweet, almond-like notes) |
| Quantified Difference | Distinct qualitative shift in aroma profile from sweet to roasted/nutty |
| Conditions | Gas Chromatography-Olfactometry in 46% hydroalcoholic solution |
Formulators must procure this exact methylated derivative to achieve specific roasted or nutty notes that are impossible to match using the unmethylated analog.
Due to its liquid state at room temperature (melting point ~2 °C), 2-acetyl-5-methylfuran is the preferred choice over 2-acetylfuran (a low-melting solid) in continuous-flow reactors and automated synthesis platforms. It eliminates the need for heated transfer lines and pre-melting steps, significantly streamlining bulk material handling and improving process safety [1].
This compound serves as the essential precursor for the asymmetric synthesis of 5-methylated chiral furan alcohols via borane reduction. Chemists must specifically select this substrate and adjust chiral spiroaminoborate catalyst loadings (e.g., to 10 mol%) to overcome the steric hindrance of the 5-methyl group and achieve high enantiomeric excess (>90% ee)[2].
In the food and beverage industry, 2-acetyl-5-methylfuran is procured specifically to impart baked, nutty, and caramel notes to products such as roasted sesame-flavor beverages, coffees, and baked goods. It is selected over 2-acetylfuran when formulation targets require a distinct roasted profile rather than generic sweet or almond notes [3].
Irritant